molecular formula C24H36O2 B10829893 Cannabidiol-C8

Cannabidiol-C8

Cat. No.: B10829893
M. Wt: 356.5 g/mol
InChI Key: HXPWAXPFMKPESR-LEWJYISDSA-N
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Description

Cannabidiol-C8 (CBD-C8; CAS 2552798-28-2) is a synthetic analog of cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa. Structurally, CBD-C8 features an 8-carbon alkyl side chain replacing the pentyl group in CBD’s terpenoid moiety, resulting in the molecular formula C24H36O2 (vs. CBD’s C21H30O2) . This modification alters its physicochemical properties, including lipophilicity and receptor binding affinity, making it a valuable reference standard for research and forensic applications .

CBD-C8 is supplied as a ≥95% pure solution in acetonitrile, stabilized at -20°C for ≥2 years .

Properties

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-octylbenzene-1,3-diol

InChI

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1

InChI Key

HXPWAXPFMKPESR-LEWJYISDSA-N

Isomeric SMILES

CCCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cannabidiol-C8 involves the chemical modification of cannabidiol (CBD). One common method includes the alkylation of CBD with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cannabidiol-C8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced cannabinoids .

Scientific Research Applications

Cannabidiol-C8 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.

    Biology: Studied for its interactions with biological systems, including its effects on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of cannabinoid-based products and formulations

Mechanism of Action

Cannabidiol-C8 exerts its effects through interactions with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) and modulates the release of neurotransmitters. This interaction affects various physiological processes, including pain sensation, inflammation, and immune response . Additionally, this compound influences other molecular targets such as serotonin receptors and ion channels, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Structural and Pharmacological Differences
Compound Molecular Formula Side Chain Length Psychoactivity Primary Receptor Targets
Cannabidiol-C8 C24H36O2 8-carbon None reported CB1/CB2 (weak modulation)
Cannabidiol (CBD) C21H30O2 5-carbon Non-psychoactive CB1/CB2 (indirect modulation), TRPV1, 5-HT1A
Delta-8-THC C21H30O2 5-carbon Mildly psychoactive CB1 (partial agonist)
7-OH-CBD C21H30O3 5-carbon Non-psychoactive Metabolite of CBD; unknown targets
HHC (Hexahydrocannabinol) C21H32O2 5-carbon Variable psychoactivity CB1/CB2 (partial agonist)

Key Findings :

  • Receptor Affinity: Unlike Delta-8-THC and HHC, CBD-C8 lacks significant affinity for CB1/CB2 receptors, aligning it closer to CBD’s non-intoxicating profile .
Pharmacokinetic Profiles
Compound Bioavailability (Oral) Half-Life (h) Key Metabolites
This compound Not established Not reported Unknown
CBD 6–19% 18–32 7-OH-CBD, CBD-COOH
Delta-8-THC ~15% 2–5 11-OH-Delta-8-THC
HHC Not reported ~8–12 Hydroxylated derivatives

Implications : CBD-C8’s acetonitrile formulation may limit direct comparisons to oral CBD preparations (e.g., oils, edibles), which show variable absorption due to first-pass metabolism .

Legal and Research Status
  • Regulatory Status: CBD-C8 is classified as a research chemical, subject to controlled substance laws in jurisdictions regulating synthetic cannabinoids . In contrast, hemp-derived CBD (<0.3% THC) is federally legal in the U.S., while Delta-8-THC occupies a regulatory gray area .
  • Therapeutic Potential: CBD has demonstrated efficacy in epilepsy (e.g., FDA-approved Epidiolex®) and anxiety disorders , whereas CBD-C8’s applications remain confined to analytical chemistry .

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